N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
Overview
Description
N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied in scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, it has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Additionally, it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to establish the safety and efficacy of this compound in human clinical trials. Finally, the development of analogs and derivatives of N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide could lead to the discovery of new and more potent therapeutic agents.
Scientific Research Applications
N-(2-methylbenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-18-8-5-6-12-20(18)16-24-23(27)21-13-14-22(26)25(17-21)15-7-11-19-9-3-2-4-10-19/h2-6,8-10,12,21H,7,11,13-17H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJORUZTUUEXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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